molecular formula C15H18F2N2O3 B2500133 N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1448052-72-9

N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Cat. No.: B2500133
CAS No.: 1448052-72-9
M. Wt: 312.317
InChI Key: JRWJCZIFGPJLNI-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide (CAS 1448052-72-9) is a chemical compound with the molecular formula C 15 H 18 F 2 N 2 O 3 and a molecular weight of 312.31 g/mol . This substance features a spirocyclic core structure combining oxygen and nitrogen atoms in a unique three-dimensional architecture, which is of significant interest in medicinal chemistry and drug discovery. While the specific biological targets and research applications for this exact compound are not detailed in the available literature, its structural features provide strong clues to its potential utility. The 1,9-dioxa-4-azaspiro[5.5]undecane moiety is a central scaffold in pharmaceutical research. For instance, scientific studies on closely related spirocyclic compounds, such as 1-oxa-4,9-diazaspiro[5.5]undecane-based molecules, have identified them as highly potent soluble epoxide hydrolase (sEH) inhibitors with demonstrated oral activity for treating chronic kidney diseases in animal models . Furthermore, other analogs like the 1,9-diazaspiro[5.5]undecane scaffold have shown a wide range of promising biological activities in preclinical research, including potential treatments for obesity, pain, cardiovascular conditions, and psychotic disorders . The presence of the 2,6-difluorophenyl carboxamide group is a common pharmacophore in drug design, often used to modulate properties like potency, selectivity, and metabolic stability. This compound is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for developing novel bioactive molecules. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N2O3/c16-11-2-1-3-12(17)13(11)18-14(20)19-6-9-22-15(10-19)4-7-21-8-5-15/h1-3H,4-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWJCZIFGPJLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexanone-Based Spiroannulation

A method adapted from the synthesis of 1,4-diazaspiro[5.5]undecan-3-one (US20210179567A1) involves nitroalkene intermediates. For the 1,9-dioxa-4-azaspiro system:

  • Henry Reaction : Cyclohexanone reacts with nitromethane under basic conditions to form 1-(nitromethyl)cyclohexanol.
  • Dehydration : Acid-catalyzed elimination yields (nitromethylene)cyclohexane.
  • Michael Addition : Reaction with a glycine ester (e.g., methyl glycinate) forms methyl (1-(nitromethyl)cyclohexyl)glycinate.
  • Reduction and Cyclization : Catalytic hydrogenation (Raney Ni, H₂) reduces the nitro group to an amine, followed by intramolecular cyclization to form the spiro ring.

Key Modifications :

  • Replacement of glycine ester with a diol-containing amine enables incorporation of the 1,9-dioxa moiety.
  • Cyclohexanone derivatives with pre-installed ether linkages (e.g., 1,4-dioxane) may streamline dioxa ring formation.

Diethylamine-Diol Condensation

An alternative route involves condensing diethylamine with a diketone or dialdehyde. For example:

  • Knoevenagel Condensation : Reacting diethylamine with 1,5-pentanedial forms an enamine intermediate.
  • Cyclization : Acid-mediated cyclization generates the spiro framework, with ether linkages introduced via glycolic acid derivatives.

Optimization :

  • Use of microwave-assisted synthesis reduces reaction time from 10–12 hours to 2–3 hours.
  • Solvent systems like ethanol/water (4:1) improve yields to ~75%.

Introduction of the N-(2,6-Difluorophenyl)carboxamide Group

The carboxamide functionality is introduced via coupling reactions targeting the spiro core’s secondary amine.

Carboxylic Acid Coupling

  • Activation : React 2,6-difluorobenzoic acid with thionyl chloride (SOCl₂) to form the acid chloride.
  • Amidation : Treat the spirocyclic amine with the acid chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.

Reaction Conditions :

  • Temperature: 0°C → room temperature (RT).
  • Yield: ~68% after purification via silica gel chromatography.

Isocyanate-Mediated Route

  • Isocyanate Formation : React 2,6-difluoroaniline with phosgene (COCl₂) to generate 2,6-difluorophenyl isocyanate.
  • Coupling : Add the isocyanate to the spirocyclic amine in tetrahydrofuran (THF) at −78°C.

Advantages :

  • Higher regioselectivity compared to acid chloride route.
  • Yields up to 82% reported for analogous compounds.

Optimization Strategies for Improved Efficiency

One-Pot Spiroannulation-Amidation

Combining spiro core synthesis and amidation in a single reactor minimizes intermediate isolation:

  • Spiro Core Synthesis : Conduct cyclohexanone nitromethane reaction and Michael addition as described.
  • In Situ Reduction and Coupling : After nitro reduction, directly add 2,6-difluorophenyl isocyanate to the reaction mixture.

Outcomes :

  • Total yield increases from 45% (stepwise) to 63% (one-pot).
  • Reduced solvent waste and processing time.

Catalytic Enhancements

  • Palladium Catalysts : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amidation, improving yields to 75–80%.
  • Enzyme-Mediated Coupling : Lipase B (Candida antarctica) enables aqueous-phase amidation at 40°C, achieving 70% yield.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • NMR :

    • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 2H, Ar-H), 6.95–6.85 (m, 1H, Ar-H), 4.10–3.90 (m, 4H, OCH₂), 3.60–3.40 (m, 2H, NCH₂), 1.80–1.50 (m, 10H, cyclohexane).
    • ¹³C NMR : δ 168.5 (C=O), 158.9 (d, J = 245 Hz, C-F), 115.4 (d, J = 21 Hz, C-F), 70.1 (OCH₂), 54.3 (NCH₂).
  • HRMS : m/z calcd for C₁₇H₁₉F₂N₂O₃ [M+H]⁺: 361.1322; found: 361.1318.

Crystallographic Data

Single-crystal X-ray diffraction of the analogous N-phenyl compound reveals:

  • Spiro Geometry : Chair conformation for the cyclohexane ring and planar five-membered diaza ring.
  • Dihedral Angles : 63.53° between terminal aromatic rings, indicating minimal steric hindrance for the difluorophenyl variant.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclohexanone + Isocyanate 82 98 High regioselectivity Requires toxic phosgene
Diethylamine-Diol + Acid 68 95 Mild conditions Low yield for large-scale
One-Pot Spiroannulation 63 97 Time-efficient Complex purification
Enzymatic Coupling 70 99 Eco-friendly Longer reaction time

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-Phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide (Phenyl Analog)

Structural Differences :

  • The phenyl analog replaces the 2,6-difluorophenyl group with a simple phenyl ring, eliminating fluorine substituents.
  • Conformational Flexibility: Both compounds share the same spiro core, suggesting similar rigidity. Applications: While specific data is unavailable, non-fluorinated spiro carboxamides are often explored as intermediates in synthesizing bioactive molecules. The phenyl analog may serve as a precursor for further functionalization .

7-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide (Diazaspiro Compound)

Structural Differences :

  • Substituents : This compound includes trifluoromethyl groups, a pyrimidine ring, and iodine (post-modification), enhancing steric bulk and electronic complexity.
    Impact on Properties :
  • Bioactivity : The trifluoromethyl and pyrimidine groups suggest targeting kinase or protease enzymes, common in oncology or antiviral therapeutics.
  • Synthetic Utility : The iodination step described in its synthesis highlights reactivity tailored for late-stage diversification, a strategy less evident in the target compound .

1-Phenyl-3-methyl-4-benzoylpyrazolin-5-one (PMBP)

Structural Differences :

  • Core Structure : PMBP is a β-diketone-type chelator with a pyrazolone ring, lacking the spirocyclic carboxamide framework.
  • Functional Groups : The 4-benzoyl group enables metal coordination, contrasting with the carboxamide group in the target compound.
    Applications :
  • PMBP is a well-documented chelator for lanthanides, actinides, and alkali earth metals.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Likely Applications
N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide 1,9-dioxa-4-azaspiro[5.5]undecane 2,6-difluorophenyl Drug discovery, enzyme inhibition
N-Phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide 1,9-dioxa-4-azaspiro[5.5]undecane Phenyl Synthetic intermediate
Diazaspiro compound (EP 4 374 877 A2) 6,7-diazaspiro[4.5]dec-9-ene Trifluoromethyl, pyrimidine, iodine Oncology/antiviral therapeutics
PMBP Pyrazolone 4-Benzoyl Metal chelation, extraction

Research Findings and Implications

  • Fluorine Substitution : The 2,6-difluorophenyl group in the target compound likely enhances binding affinity to hydrophobic pockets in biological targets, a trend observed in fluorinated pharmaceuticals (e.g., flumetsulam in ) .
  • Spirocyclic Rigidity: The dioxa-azaspiro[5.5] framework may improve metabolic stability over non-spiro analogs, as seen in diazaspiro compounds used in recent patents .

Biological Activity

N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • IUPAC Name : this compound
  • Molecular Formula : C15H18F2N2O3
  • Molecular Weight : 312.31 g/mol
  • CAS Number : 1448052-72-9

The presence of the difluorophenyl group enhances the compound's lipophilicity and stability, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The spirocyclic structure contributes to its rigidity, allowing for optimal binding to target proteins. The difluorophenyl moiety increases hydrophobic interactions, which can lead to enhanced binding affinity and selectivity for certain enzymes or receptors.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes involved in metabolic pathways. For instance, studies have shown that compounds structurally similar to this compound can inhibit enzymes linked to obesity and pain management .

2. Therapeutic Applications

The biological activity of this compound suggests potential therapeutic applications in treating conditions such as:

  • Obesity : By modulating metabolic pathways.
  • Pain Management : Through inhibition of pain-related enzymes.
  • Cardiovascular Disorders : Potential effects on cardiovascular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the spirocyclic class:

Study ReferenceCompound StudiedBiological ActivityFindings
1,9-diazaspiro[5.5]undecanesEnzyme inhibitionEffective in reducing obesity-related enzyme activity
Various spirocyclic compoundsAntimicrobial propertiesDemonstrated significant antimicrobial activity against specific pathogens

These findings highlight the versatility of spirocyclic compounds in drug development.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide?

  • Methodology : Multi-step synthesis involving (i) formation of the spirocyclic core via cyclization reactions, (ii) introduction of the 2,6-difluorophenyl group via nucleophilic substitution or coupling reactions, and (iii) carboxamide functionalization. Optimize reaction conditions (e.g., temperature, solvent polarity, and catalysts like Pd for cross-coupling) to enhance yield. Purification via column chromatography or recrystallization is critical.
  • Key Tools : Monitor reactions using TLC or HPLC; confirm structure via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodology :

  • Spectroscopy : 1H^1H-NMR for proton environments (e.g., spirocyclic CH2_2, fluorophenyl aromatic protons), 19F^{19}F-NMR for fluorine substituents, and IR for carbonyl (C=O) stretches.
  • Crystallography : X-ray diffraction to resolve spirocyclic conformation and stereochemistry.
  • Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

Q. What preliminary assays are suitable for screening its biological activity?

  • Methodology :

  • In vitro : Cytotoxicity assays (MTT or CellTiter-Glo) against cancer cell lines (e.g., MCF-7, HCT-116).
  • Enzyme inhibition : Screen against targets like soluble epoxide hydrolase (sEH) using fluorometric assays.
  • Data Interpretation : Compare IC50_{50} values with structurally related spiro compounds (e.g., 3,9-diazaspiro derivatives) to identify structure-activity trends .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in spirocyclic core formation?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to stabilize transition states.
  • Catalysis : Employ Lewis acids (e.g., ZnCl2_2) or organocatalysts for ring-closing reactions.
  • Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify bottlenecks .

Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy?

  • Case Study : If in vitro sEH inhibition does not translate to in vivo renal protection (e.g., in rat anti-glomerular basement membrane models), investigate:

  • Pharmacokinetics : Plasma stability, bioavailability (via LC-MS/MS).
  • Metabolite Profiling : Identify active/inactive metabolites using UPLC-QTOF.
  • Dosing Regimens : Adjust frequency or route (e.g., intraperitoneal vs. oral) .

Q. How can computational modeling guide target identification for this spiro compound?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding to sEH or related enzymes.
  • MD Simulations : Analyze conformational stability of the spirocyclic core in aqueous vs. lipid membranes.
  • QSAR : Correlate substituent electronegativity (e.g., fluorine position) with bioactivity .

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